4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H22N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-7,14H2,1-3H3 |
InChI Key |
ZAXUZJHMOPQEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole Ring to the Pyrrolidinone: The pyrazole ring can be attached to the pyrrolidinone ring through a nucleophilic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of a suitable aldehyde or ketone precursor.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield corresponding oxides, while substitution reactions could yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes and interactions.
Medicine: The compound can be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets and pathways. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound could bind to specific enzymes or receptors, modulating their activity.
Inhibition of Biological Pathways: The compound could inhibit specific biological pathways, leading to therapeutic effects.
Induction of Cellular Responses: The compound could induce specific cellular responses, such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound’s pyrrolidin-2-one core distinguishes it from analogs with imidazolidine-dione or quinazoline scaffolds. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one, commonly referred to as a pyrrolidinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that includes an aminomethyl group, a pyrazolyl moiety, and a methoxyethyl substituent on a pyrrolidinone ring, contributing to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N4O2 |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one |
| InChI Key | ZAXUZJHMOPQEPZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Binding : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
- Inhibition of Biological Pathways : It can inhibit key biological pathways, which may lead to therapeutic effects in various diseases.
- Induction of Cellular Responses : The compound may induce cellular responses such as apoptosis or cell cycle arrest, which are critical in cancer therapy.
Anticancer Activity
Research indicates that 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to suppress cell growth and enhance apoptosis in various cancer cell lines.
For instance, a study showed that the compound increased the intracellular levels of adenosine triphosphate (ATP), indicating enhanced metabolic activity in treated cells. This effect was coupled with reduced cell viability in certain conditions, suggesting a potential application in cancer treatment by selectively targeting malignant cells while sparing normal cells .
Immunomodulatory Effects
Another important aspect of this compound is its immunomodulatory effects. It has been found to enhance the production of monoclonal antibodies (mAbs) in cell cultures. This property is particularly valuable in biopharmaceutical manufacturing where increased mAb yields are desired. The compound not only improved mAb production but also influenced the glycosylation patterns of these antibodies, which is critical for their therapeutic efficacy .
Study on Monoclonal Antibody Production
In a controlled study involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a 1.5-fold increase in mAb concentration compared to control conditions. The study highlighted that while cell viability decreased under treatment conditions, the overall productivity per cell significantly increased .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified critical components that contribute to the biological activity of this compound. For example, variations in the pyrazole and pyrrolidinone structures were systematically analyzed for their impact on cellular productivity and viability during mAb production processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
